6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate
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Overview
Description
6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate is a chemical compound with the molecular formula C18H20N2O4 It is known for its unique structure, which includes two pyridine rings connected by a hexyl chain with ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with hexane-1,6-diol. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Hexyl pyridine-3-carboxylate alcohols.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkages in the compound can be hydrolyzed by esterases, releasing the active pyridine-3-carboxylic acid moieties. These moieties can then interact with their respective targets, modulating biological pathways and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
Hexamethylenenicotinate: Similar structure but with different ester linkages.
Pyridine-3-carboxylic acid derivatives: Compounds with variations in the alkyl chain length and functional groups.
Uniqueness
6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate is unique due to its specific ester linkages and hexyl chain, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-(pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-17(15-7-5-9-19-13-15)23-11-3-1-2-4-12-24-18(22)16-8-6-10-20-14-16/h5-10,13-14H,1-4,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKMIDVZRUPSJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCCCCCOC(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144429 |
Source
|
Record name | Nicotinic acid, hexamethylene ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101952-83-4 |
Source
|
Record name | Nicotinic acid, hexamethylene ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101952834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinic acid, hexamethylene ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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